Iprodione - 36734-19-7

Iprodione

Catalog Number: EVT-271899
CAS Number: 36734-19-7
Molecular Formula: C13H13Cl2N3O3
Molecular Weight: 330.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Iprodione (3-(3,5-dichlorophenyl)-N-isopropyl-2,4-dioxoimidazolidine-1-carboxamide) is a broad-spectrum dicarboximide fungicide widely used in agriculture to control various fungal diseases in fruits, vegetables, and ornamental plants. [, , , , ] It acts by inhibiting the germination of fungal spores and mycelial growth. [, , ] While effective, iprodione's presence in the environment raises concerns due to its classification as moderately toxic to small animals and a probable human carcinogen by the U.S. Environmental Protection Agency. []

N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine

  • Compound Description: N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine is a key intermediate metabolite in the microbial degradation pathway of Iprodione. It is generated from Iprodione via the hydrolysis of its N-1 amide bond. [, , , , ]
  • Relevance: This compound represents the first degradation product of Iprodione by several bacterial strains. This initial hydrolysis step is crucial for further breakdown of Iprodione in the environment. [, , , , ]

(3,5-dichlorophenylurea) acetic acid

  • Compound Description: (3,5-dichlorophenylurea) acetic acid is a metabolite produced during the microbial degradation of Iprodione. It is formed from the further breakdown of N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine. [, , ]
  • Relevance: This metabolite is an important indicator of the Iprodione degradation pathway and demonstrates the stepwise breakdown of the parent fungicide by microorganisms. [, , ]

3,5-dichloroaniline (3,5-DCA)

  • Compound Description: 3,5-dichloroaniline is a final metabolite formed during the complete mineralization of Iprodione by certain bacterial strains. It is generated from (3,5-dichlorophenylurea) acetic acid. [, , ]
  • Relevance: The production of 3,5-DCA signifies complete detoxification of Iprodione, as this metabolite lacks fungicidal activity. [, , ]

3,5-dichlorophenyl-carboxiamide

  • Compound Description: 3,5-dichlorophenyl-carboxiamide is a transient intermediate identified in the Iprodione degradation pathway by Paenarthrobacter strains. It is formed during the breakdown of N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine. []
  • Relevance: This compound provides insight into the specific enzymatic steps employed by Paenarthrobacter in Iprodione degradation, further clarifying the breakdown route. []

3,5-dichlorophenylurea-acetate

  • Compound Description: 3,5-dichlorophenylurea-acetate is another transient intermediate identified in the Iprodione degradation pathway, specifically by Paenarthrobacter strains. It is formed before the generation of 3,5-DCA. []
  • Relevance: Similar to 3,5-dichlorophenyl-carboxiamide, the identification of this intermediate sheds light on the detailed enzymatic steps within the Iprodione degradation pathway. []

Vinclozolin

  • Compound Description: Vinclozolin is another dicarboximide fungicide with a structure closely related to Iprodione. [, , ]
  • Relevance: Due to their structural similarities, Iprodione-resistant isolates of certain fungi, like Botrytis cinerea, also often exhibit cross-resistance to Vinclozolin. [, , ] This cross-resistance has implications for disease management strategies.

Procymidone

  • Compound Description: Procymidone is a dicarboximide fungicide, often considered as an alternative to Iprodione for controlling certain fungal diseases, such as Sclerotinia spp. [, ]
  • Compound Description: Quintozene is a chloronitrobenzene fungicide. []
  • Relevance: Iprodione-insensitive isolates of Botrytis squamosa have been shown to exhibit cross-tolerance to Quintozene. []

Tecnazene

  • Compound Description: Tecnazene is another chloronitrobenzene fungicide, structurally similar to Quintozene. []
  • Relevance: Similar to Quintozene, Iprodione-insensitive isolates of Botrytis squamosa also demonstrate cross-tolerance to Tecnazene. []
  • Compound Description: Dicloran is a dichloroaniline fungicide. [, ]
  • Relevance: Iprodione-insensitive isolates of Botrytis squamosa show cross-tolerance to Dicloran, and Iprodione-resistant Alternaria brassicicola isolates also display cross-resistance to Dicloran. [, ] This cross-tolerance suggests a potential overlap in the mode of action or resistance mechanisms between these fungicides.
Source and Classification

Iprodione, chemically known as N-[[(3,5-dichlorophenyl) amino] carbonyl] aminoacetic acid, belongs to the chemical class of dicarboximides. It is synthesized through various chemical processes involving multiple reagents and solvents. The compound's structure allows it to penetrate plant tissues effectively, providing systemic protection against fungal infections.

Synthesis Analysis

Methods and Technical Details

The synthesis of Iprodione can be achieved through several methods, including:

  • Reflux Reaction: This involves heating a mixture of starting materials under reflux conditions to facilitate the reaction.
  • Solvent-Based Methods: Organic solvents are often employed to dissolve reactants and promote interactions.
  • Molecularly Imprinted Polymers: Recent advancements have utilized molecularly imprinted sol-gel polymers for the selective extraction and analysis of Iprodione in complex matrices like wine. These polymers are synthesized using green solvents and optimized through experimental design approaches that consider factors such as solvent volume and crosslinker quantity .

Technical Details

The synthesis typically involves combining specific reagents under controlled conditions. For instance, mixing N-[(3,5-dichlorophenyl) amino] carbonyl with an organic solvent leads to the formation of Iprodione through a series of chemical transformations.

Molecular Structure Analysis

Structure and Data

Iprodione has a complex molecular structure characterized by:

  • Molecular Formula: C13H12Cl2N2O3
  • Molecular Weight: 303.15 g/mol
  • Structural Features: The molecule contains two chlorine atoms attached to a phenyl ring, an amide functional group, and a carboxylic acid derivative. This structure contributes to its fungicidal properties by enabling specific interactions with fungal enzymes.
Chemical Reactions Analysis

Reactions and Technical Details

Iprodione undergoes various chemical reactions during its application and degradation:

  • Hydrolysis: In aqueous environments, Iprodione can hydrolyze, leading to the formation of less toxic products.
  • Photodegradation: Exposure to sunlight can cause Iprodione to break down into simpler compounds.
  • Biodegradation: Microbial action in soil can further degrade Iprodione into non-toxic metabolites.

These reactions are crucial for understanding its environmental impact and persistence in agricultural settings.

Mechanism of Action

Process and Data

Iprodione acts by inhibiting fungal growth through interference with cellular respiration and metabolic processes. Specifically, it targets mitochondrial functions within fungal cells:

  • Inhibition of Enzyme Activity: Iprodione disrupts key enzymes involved in the respiratory chain, leading to reduced ATP production.
  • Cell Membrane Disruption: The compound may also affect cell membrane integrity, resulting in leakage of cellular contents.

This dual action mechanism makes Iprodione effective against a wide range of fungal pathogens.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Iprodione is typically a white crystalline solid.
  • Melting Point: Approximately 140 °C.
  • Solubility: It is soluble in organic solvents like acetone but has limited water solubility.

Chemical Properties

  • Stability: Iprodione is stable under normal conditions but can degrade under extreme pH or temperature.
  • pH Sensitivity: Its activity can be affected by the pH of the environment, with optimal performance observed at neutral pH levels.
Applications

Scientific Uses

  • Monitoring Residues: Molecularly imprinted solid-phase extraction methods have been developed for analyzing Iprodione concentrations in wine samples. These methods achieve low detection limits (11.7 µg/L) and quantification limits (39.1 µg/L), ensuring compliance with safety regulations .
  • Research Applications: Studies continue to explore alternative uses of Iprodione derivatives or related compounds that may offer similar efficacy without the associated health risks.
Fungicide Resistance Mechanisms in Phytopathogens

Genetic Mutations Conferring Iprodione Resistance in Botrytis cinerea

Iprodione targets fungal histidine kinase (HK) proteins, specifically disrupting osmotic signal transduction. Resistance arises primarily through mutations in the bos1 gene (also termed Bcos1 or Daf1), which encodes a class III HK. These mutations alter iprodione binding efficiency without compromising the protein’s essential functions.

Point Mutations in Histidine Kinase Genes

Key codon substitutions in bos1 directly correlate with resistance levels:

  • I365S/N: Confers low resistance (LR), reducing iprodione binding affinity by steric hindrance. Observed in 43/245 B. cinerea isolates from strawberry fields [1].
  • Q369P and N373S: Associated with moderate resistance (MR) by destabilizing the fungicide-binding pocket [1] [4].
  • I365V + S314P: Linked to high resistance (HR) in Monilinia fructicola from peach orchards, indicating cross-species conservation of resistance mechanisms [4].Table 1: Major Histidine Kinase Mutations Conferring Iprodione Resistance
PathogenGeneMutationResistance LevelPrevalence
Botrytis cinereabos1I365S/NLow (LR)17.5% of field isolates [1]
Botrytis cinereabos1Q369P + N373SModerate (MR)2.0% of field isolates [1]
Monilinia fructicolaMfOS1I365SHigh (HR)Dominant in Chinese orchards [4]
Monilinia fructicolaMfOS1I365V+S314PHigh (HR)8/87 isolates [4]

Codon Substitutions and Structural Alterations

Mutations at codon 365 (isoleucine→serine/asparagine) reside in the HAMP domain—a critical regulator of kinase activity. This substitution reduces hydrophobic interactions with iprodione’s dichlorophenyl ring [4] [9]. The Q369P mutation induces a kink in the α-helical structure, further impeding fungicide access. Notably, no mutations exclusively explain all HR phenotypes, suggesting complementary resistance mechanisms [1].

Transcriptomic Responses to Iprodione Exposure in Resistant Strains

Upregulation of Detoxification GenesResistant strains exhibit overexpression of:

  • ABC transporters (e.g., atrB): Efflux pumps expel iprodione from cells. MDR1 strains overexpressing atrB show 2–5-fold reduced iprodione sensitivity [6].
  • Cytochrome P450 monooxygenases: Enhance metabolic detoxification via hydroxylation or dealkylation of iprodione [3].
  • Glutathione S-transferases (GSTs): Catalyze glutathione conjugation, neutralizing iprodione’s electrophilic sites [6].In Greek B. cinerea populations, MDR1 phenotypes (linked to Mrr1 mutations) demonstrate simultaneous resistance to iprodione, cyprodinil, and tolnaftate due to transporter upregulation [6].

Metabolic Pathway Shifts

Iprodione-resistant strains reprogram central metabolism:

  • Carbohydrate metabolism: Increased glycolysis and trehalose synthesis to maintain osmotic stability under fungicide-induced stress [3].
  • Amino acid metabolism: Upregulated branched-chain amino acid (BCAA) biosynthesis supports cell wall integrity and stress-response protein synthesis [6].Table 2: Transcriptomic Changes in Iprodione-Resistant Fungi
Functional CategoryGene/PathwayChangePhysiological Role
DetoxificationABC transporters (atrB)UpregulatedIprodione efflux
DetoxificationCytochrome P450sUpregulatedOxidative fungicide degradation
OsmoprotectionTrehalose-6P synthaseUpregulatedOsmolyte synthesis for cell stability
Energy MetabolismGlycolysis enzymesUpregulatedATP generation under stress

Fitness Trade-offs in Iprodione-Resistant Mutants

Virulence Attenuation and SporulationResistance mutations incur significant fitness costs:

  • Reduced virulence: HR isolates of B. cinerea exhibit 40–60% lower infection rates on strawberry fruit compared to wild-type strains [1].
  • Impaired sporulation: I365S mutants produce 30% fewer conidia due to dysregulated sporulation signaling pathways [1] [8].Notably, dicarboximide-resistant M. fructicola from peach orchards show no fitness penalties, suggesting pathogen-specific trade-offs [4].

Osmotic Stress Adaptation

While bos1 mutations confer iprodione resistance, they often impair osmosensitivity:

  • Hypersensitivity to osmotic stress: Q369P mutants exhibit 50% growth reduction under high NaCl conditions due to disrupted osmoregulation [8].
  • Compensatory adaptations: Some HR strains overexpress glycerol synthases to restore osmotic balance, partially mitigating fitness costs [4]. Field populations maintain resilience through this adaptation despite chronic fungicide exposure [7].Table 3: Fitness Costs in Iprodione-Resistant Fungal Strains
Fitness ParameterChange in Resistant StrainsMolecular Basis
Pathogenicity on fruits40–60% reductionAttenuated infection hyphae development
Conidiation efficiency25–30% reductionDysregulated con gene expression
Osmotic stress toleranceVariable (strain-dependent)Impaired HOG pathway activation
Competitive growth in vitro20–35% slowerResource diversion to detoxification

Properties

CAS Number

36734-19-7

Product Name

Iprodione

IUPAC Name

3-(3,5-dichlorophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide

Molecular Formula

C13H13Cl2N3O3

Molecular Weight

330.16 g/mol

InChI

InChI=1S/C13H13Cl2N3O3/c1-7(2)16-12(20)17-6-11(19)18(13(17)21)10-4-8(14)3-9(15)5-10/h3-5,7H,6H2,1-2H3,(H,16,20)

InChI Key

ONUFESLQCSAYKA-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl

Solubility

Solubility at 20 °C (g/l): ethanol 25; methanol 25; acetone 300; dichloromethane 500; dimethylformamide 500
Solubility (20 °C): 300 g/l acetophenone, anisole; 500 g/l 1-methyl-2-pyrrolidone
Solubility: acetonitrile 150, toluene 150, benzene 200 (all in g/l at 20 °C)
In water, 13.9 mg/l @ 25 °C.
0.0139 mg/mL at 25 °C

Synonyms

1-isopropylcarbamoyl-3-(3,5-dichlorophenyl)hydantoin
glycophen anphor
IPCDPH
iprodione
Rovral
Rovrol

Canonical SMILES

CC(C)NC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl

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